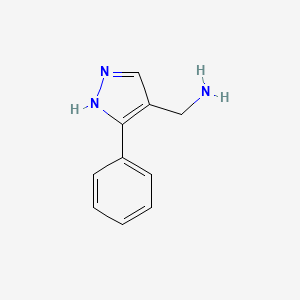

(3-Phenyl-1H-pyrazol-4-YL)methanamine

Description

Properties

IUPAC Name |

(5-phenyl-1H-pyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYBRZWDGVSNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349997 | |

| Record name | 1-(5-Phenyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-58-8 | |

| Record name | 3-Phenyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Phenyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

(3-Phenyl-1H-pyrazol-4-YL)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity. Additionally, this compound can form complexes with proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Furthermore, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In vitro and in vivo studies have shown that this compound can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. For example, it can influence the metabolic flux of amino acids and nucleotides, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.

Biological Activity

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H11N3

- Molecular Weight : 173.21 g/mol

- Purity : Typically around 95%.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Aspergillus niger and Aspergillus flavus .

Table 1: Antimicrobial Efficacy

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Bacillus subtilis | Effective |

| Aspergillus niger | Moderate |

| Aspergillus flavus | Moderate |

2. Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties. It modulates several inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. In vivo studies have reported a reduction in carrageenan-induced edema in animal models, suggesting its therapeutic potential in inflammatory conditions .

3. Anticancer Properties

The compound has been evaluated for its anticancer activity, particularly against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of lung cancer cells (A549) and breast cancer cells (MDA-MB-231). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 0.07 | Significant inhibition |

| MDA-MB-231 | 0.05 | Induction of apoptosis |

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of monoamine oxidases (MAO-A and MAO-B), which are crucial in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting mood disorders .

- Cell Signaling Modulation : It influences various signaling pathways, including those involved in inflammation and apoptosis, by altering the expression of genes related to these processes .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that administration of the compound significantly reduced edema in a rat model, with a marked decrease in inflammatory markers compared to control groups .

- Anticancer Evaluation : In vitro tests on A549 cells revealed that treatment with this compound resulted in over 60% inhibition of cell viability at concentrations as low as 0.05 µM, showcasing its potential as an anticancer agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of (3-Phenyl-1H-pyrazol-4-YL)methanamine exhibit significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds have been synthesized and evaluated for their efficacy against various pathogens, demonstrating promising results in inhibiting bacterial growth.

Anticancer Properties

Several studies have assessed the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown inhibitory activity against cancer cell lines, suggesting a mechanism that may involve the modulation of key signaling pathways involved in tumorigenesis.

Case Study: Aurora-A Kinase Inhibition

A notable application of this compound is its role as an inhibitor of Aurora-A kinase, a critical enzyme involved in cell division. Inhibiting this kinase can lead to the suppression of tumor growth. A study demonstrated that specific derivatives achieved up to 73% inhibition against Aurora-A, indicating their potential as anticancer agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including phosphoinositide 3-kinase gamma (PI3Kγ). A series of derivatives were synthesized and tested for their inhibitory potential, revealing moderate to high levels of inhibition across different isoforms.

| Compound | Percentage Inhibition (%) |

|---|---|

| Compound A | 51% |

| Compound B | 73% |

| Compound C | 65% |

This data suggests that structural modifications can significantly enhance the inhibitory activity against PI3Kγ .

Biochemical Interactions

This compound participates in various biochemical reactions. Its interaction with enzymes involved in metabolic pathways has been documented, influencing processes such as amino acid synthesis and degradation. This compound's ability to modulate enzyme activity highlights its potential utility in metabolic research.

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing new pyrazole derivatives with enhanced biological activities. Researchers have explored modifications to the phenyl ring and other functional groups to improve pharmacological profiles.

Example: Synthesis Process

A common synthetic route involves the reaction of this compound with various electrophiles to yield novel compounds that exhibit improved potency against targeted biological pathways.

Cellular Effects

Studies on cellular effects reveal that this compound influences cell signaling pathways and gene expression profiles. Its ability to affect cellular metabolism makes it a valuable tool for understanding cellular responses in various contexts.

Preparation Methods

Pyrazole Ring Construction

The core pyrazole ring is typically synthesized by the cyclocondensation of phenylhydrazine with α,β-unsaturated carbonyl compounds or β-diketones. This reaction forms the 3-phenylpyrazole scaffold, which is the structural basis for further functionalization to introduce the methanamine group at the 4-position.

Aminomethylation to Introduce the Methanamine Group

Representative Preparation Methodology

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1 | Phenylhydrazine + α,β-unsaturated carbonyl compound (e.g., chalcone) | Cyclocondensation at reflux in ethanol | Formation of 3-phenylpyrazole intermediate |

| 2 | Intermediate + formaldehyde + ammonia | Aminomethylation under reflux in DMF or ethanol | Introduction of methanamine group at 4-position |

| 3 | Purification | Recrystallization or chromatography | Isolation of this compound |

Research Findings on Preparation and Characterization

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows pyrazole ring protons resonating between δ 6.5–8.0 ppm.

- The methanamine group appears as a triplet near δ 3.2 ppm.

- Infrared Spectroscopy (IR):

- Characteristic N-H stretching vibrations observed near 3300 cm⁻¹.

- C-N stretching bands around 1250 cm⁻¹ confirm aminomethyl substitution.

- X-ray Crystallography:

- Single-crystal X-ray diffraction reveals bond lengths (C-N ~1.35 Å) and confirms substitution position on the pyrazole ring.

- Structural refinement yields R-factors below 0.07, indicating high-quality crystallographic data.

Computational Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict electronic properties such as HOMO-LUMO gaps (~4 eV), supporting the observed chemical reactivity of the aminomethylated pyrazole.

Industrial and Large-Scale Synthesis Considerations

While industrial-scale synthesis details are limited in literature, scaling up typically involves:

- Optimization of reaction stoichiometry and solvent systems.

- Use of continuous flow reactors to improve reaction control and throughput.

- Employment of catalysts to enhance selectivity and yield.

- Implementation of cost-effective purification techniques.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting materials | Phenylhydrazine, α,β-unsaturated carbonyl compounds | Commercially available |

| Solvent | Ethanol, DMF | Polar solvents preferred |

| Temperature | 80–100°C reflux | Ensures reaction completion |

| Reaction time | 4–12 hours | Dependent on scale and conditions |

| Yield | >70% | After purification |

| Purity | >95% | Verified by NMR and chromatography |

| Characterization methods | NMR, IR, X-ray crystallography | Confirm structure and substitution |

Q & A

Q. What are the common synthetic routes for (3-Phenyl-1H-pyrazol-4-YL)methanamine?

The compound is typically synthesized via condensation reactions. For example, analogous pyrazole derivatives are prepared by reacting 4-(chloromethyl)benzylamine with heterocyclic reagents (e.g., 1H-1,2,4-triazole) under alkaline conditions (KOH/EtOH). Purification involves recrystallization or chromatography . Another method involves hydrazine salts reacting with 3-aryl-2-(aminomethylene)-propionitriles in alcohols (C1–C3), yielding pyrazol-3-amines after acidification . Key considerations include optimizing reaction time, temperature, and stoichiometric ratios to enhance yield (typically 60–85%).

Q. How is this compound characterized after synthesis?

Post-synthesis characterization employs:

- Spectroscopy : , , and IR to confirm functional groups and regiochemistry .

- X-ray diffraction (XRD) : Single-crystal XRD resolves molecular geometry and stereochemistry. For example, derivatives like N′-[(E)-(3-Phenyl-1H-pyrazol-4-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide monohydrate are analyzed to determine bond lengths and angles (e.g., C=N: 1.277 Å) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT or Multiwfn analyze the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution to predict reactivity. For pyrazole derivatives, DFT confirms resonance stabilization of the pyrazole ring and electron-withdrawing effects of substituents .

- Multiwfn : Analyzes wavefunctions to map electron localization function (ELF), Laplacian of electron density, and bond order. This identifies regions of high electron density (e.g., pyrazole N-atoms) critical for hydrogen bonding or metal coordination .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Refinement protocols : Use SHELX (e.g., SHELXL) for iterative refinement of displacement parameters and hydrogen atom positioning. Discrepancies in R-factors may arise from twinning or disorder; integrating high-resolution data (e.g., synchrotron) improves accuracy .

- Validation tools : CheckCIF (IUCr) flags geometric outliers (e.g., bond angle deviations > 5°). For example, conflicting torsion angles in pyrazole derivatives may require re-evaluating hydrogen bonding networks .

Q. How do hydrogen bonding interactions influence the crystal packing of derivatives?

- Graph set analysis : Classifies hydrogen bonds (e.g., , ) into motifs (e.g., ) to predict packing patterns. In N′-[(E)-(3-Phenyl-1H-pyrazol-4-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide, intermolecular bonds form sheets parallel to the ab-plane .

- Energy frameworks : Compute interaction energies (e.g., using CrystalExplorer) to quantify the contribution of hydrogen bonds to lattice stability .

Q. What methodologies assess the compound’s toxicity in preclinical studies?

- Acute toxicity assays : Rodent models (OECD 423) determine LD and observe clinical signs (e.g., respiratory distress).

- Genotoxicity : Ames test (OECD 471) evaluates mutagenicity via bacterial reverse mutation.

- Regulatory compliance : Cross-reference IARC, ACGIH, and NTP classifications; current data suggest no carcinogenic risk for pyrazole derivatives at <0.1% concentration .

Q. How can reaction conditions optimize yield and purity for derivatives?

- Continuous flow reactors : Enhance mixing and heat transfer for exothermic reactions (e.g., triazole synthesis), reducing side products .

- Catalyst screening : Pd/C or CuI improves coupling efficiency in aryl-substituted pyrazoles.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates, while ethanol/water mixtures aid recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.